molecular formula C20H17N3O3S B12931827 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- CAS No. 60796-85-2

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-

Cat. No.: B12931827
CAS No.: 60796-85-2
M. Wt: 379.4 g/mol
InChI Key: KYKYXSFPFKSYBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 2-methoxyacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in inhibiting specific enzymes and pathways related to disease processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in tumor cell metabolism and pH regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .

Comparison with Similar Compounds

    2-Methoxyacridine: Shares the acridine core structure but lacks the sulfonamide group.

    4-Aminobenzenesulfonamide: Contains the sulfonamide group but lacks the acridine moiety.

Uniqueness: 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide is unique due to its combined acridine and sulfonamide structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various research applications .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the specific compound Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- , exploring its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzenesulfonamide moiety linked to an acridine derivative. The acridine structure is known for its ability to intercalate DNA, which contributes to its biological activity. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that certain sulfonamides possess excellent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundPathogenMIC (μg/mL)
4aE. coli6.67
4hS. aureus6.63
108B. typhi4

Cardiovascular Effects

A study investigated the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy . Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a time-dependent reduction in perfusion pressure compared to other sulfonamide derivatives.

Table 2: Effects on Perfusion Pressure

CompoundPerfusion Pressure Change (%)
BenzenesulfonamideControl
4-(2-aminoethyl)-benzenesulfonamideDecreased (p < 0.05)

The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves interaction with specific biomolecules. For instance, studies suggest that these compounds may act as calcium channel inhibitors, leading to reduced cardiac contractility and lower blood pressure . Theoretical docking studies have indicated interactions with amino acid residues in calcium channels, which may contribute to their pharmacological effects.

Case Studies

  • Anti-inflammatory Activity : In vivo studies demonstrated that certain benzenesulfonamide derivatives significantly inhibited carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .
  • Anticancer Potential : Acridine derivatives have been explored for their anticancer activity due to their ability to intercalate DNA and inhibit topoisomerases. This mechanism is relevant for benzenesulfonamide compounds containing acridine structures .

Properties

CAS No.

60796-85-2

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]benzenesulfonamide

InChI

InChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25)

InChI Key

KYKYXSFPFKSYBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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